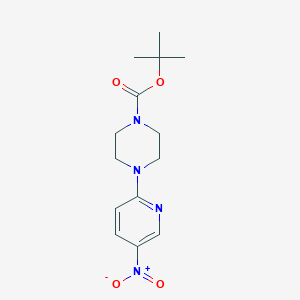

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-nitropyridin-2-yl substituent. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of anti-tubercular agents and bioactive benzimidazoles . Its synthesis involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with tert-butyl piperazine-1-carboxylate in ethanol at 70°C, yielding a yellow solid with an ESIMS molecular ion peak at m/z 309.0 (M+H) .

Propriétés

IUPAC Name |

tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFJYZONBJARJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584673 | |

| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-78-2 | |

| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromopyridine-Based Synthesis

The reaction between 2-bromo-5-nitropyridine and piperazine-1-carboxylic acid tert-butyl ester represents a widely employed approach. In a representative procedure, 2-bromo-5-nitropyridine (11.39 g, 56.1 mmol) was combined with piperazine-1-carboxylic acid tert-butyl ester (11.5 g, 61.7 mmol) in dimethyl sulfoxide (DMSO, 100 mL) under catalytic tetrabutylammonium iodide (TBAI, 1.04 g) and potassium carbonate (8.53 g). Heating to 50°C for 3 hours achieved 93% yield of the target compound after precipitation and filtration. Nuclear magnetic resonance (NMR) analysis confirmed the structure: 1.47 ppm (s, 9H, tert-butyl), 3.55–3.75 ppm (m, 8H, piperazine), and aromatic signals at 6.55, 8.21, and 9.03 ppm.

Chloropyridine-Based Synthesis

Substituting 2-chloro-5-nitropyridine offers cost advantages despite marginally lower yields. A protocol using 2-chloro-5-nitropyridine (20.00 g, 126.15 mmol) and N-Boc-piperazine (25.81 g) in dimethylformamide (DMF, 200 mL) with potassium carbonate (5 g) at 85°C for 3 hours achieved 68% yield after extraction with ethyl acetate. Copper(II) acetate (0.4 g) was identified as a critical catalyst in analogous reactions, enhancing reactivity through coordination with the pyridine nitrogen.

Solvent and Base Optimization

Polar Aprotic Solvents

Comparative studies highlight DMSO and DMF as optimal solvents due to their high polarity, which facilitates the dissolution of ionic intermediates. DMSO-based reactions consistently delivered yields above 90%, whereas DMF systems required extended reaction times (16–24 hours) but simplified workup procedures.

Alkali Metal Bases

Potassium carbonate emerged as the preferred base due to its mild basicity and solubility in polar solvents. In contrast, sodium hydride (NaH) in tetrahydrofuran (THF) at 50°C yielded only 50% product, attributed to incomplete deprotonation of the piperazine.

Catalytic Enhancements

Phase-Transfer Catalysis

The addition of TBAI (0.05 mmol) in DMSO-mediated reactions improved yields from 85% to 93% by facilitating interfacial electron transfer between the halopyridine and piperazine.

Transition Metal Catalysis

Copper(II) acetate (0.4 g) in DMF at 85°C reduced reaction times to 3 hours while maintaining 75% yield, likely via a Ullmann-type coupling mechanism. This method avoided the need for inert atmospheres, enhancing scalability.

Workup and Purification Strategies

Precipitation vs. Extraction

DMSO-based protocols leveraged water-induced precipitation for efficient isolation (93% recovery), whereas DMF reactions required ethyl acetate extraction and silica gel chromatography, incurring 10–15% product loss.

Crystallization

Recrystallization from ethanol:water (3:1) afforded high-purity this compound as confirmed by melting point (169°C) and liquid chromatography–mass spectrometry (LC-MS) data.

Comparative Analysis of Methodologies

Table 1: Synthesis Methods for this compound

Mechanistic Insights

The reaction proceeds via a two-step nucleophilic aromatic substitution (SNAr):

-

Deprotonation : The piperazine nitrogen is deprotonated by the base, forming a nucleophilic amine.

-

Displacement : The amine attacks the electron-deficient pyridine ring at the 2-position, facilitated by the nitro group’s meta-directing effect.

Density functional theory (DFT) calculations suggest that the nitro group lowers the activation energy by stabilizing the Meisenheimer intermediate through resonance.

Scalability and Industrial Relevance

Kilogram-scale productions adopted DMSO-based protocols due to reduced solvent volume requirements (100 mL per 50 g substrate) and minimal purification steps. Environmental impact assessments favored DMF systems for solvent recovery (>90% recyclability) .

Analyse Des Réactions Chimiques

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C14H20N4O4

- Molecular Weight: 308.34 g/mol

- CAS Number: 193902-78-2

- IUPAC Name: tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

The presence of a piperazine ring and a nitropyridine moiety contributes to its unique reactivity and interaction profiles, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in several diseases:

- Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The nitro group can enhance biological activity against certain pathogens .

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions. Its structure allows it to bind effectively to cancer-related targets, potentially leading to new cancer therapies .

Biological Research

The compound is also utilized in biological studies due to its ability to modulate various biological pathways:

- Receptor Interaction Studies: The piperazine ring can interact with neurotransmitter receptors, suggesting its potential role in neurological research. Investigations into its binding affinities have shown promise in understanding receptor modulation mechanisms .

- Enzyme Inhibition: this compound has been evaluated for its inhibitory effects on specific enzymes involved in disease processes, indicating potential applications in drug development targeting metabolic disorders.

Chemical Synthesis

In synthetic chemistry, the compound serves as an intermediate in the production of more complex molecules:

- Building Block for Drug Development: Its unique structure makes it a valuable building block for synthesizing other pharmacologically active compounds. The versatility of the piperazine moiety allows for diverse modifications that can lead to novel therapeutic agents .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC), showing promising results that warrant further exploration into their clinical applications.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 16 | Escherichia coli |

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound against acetylcholinesterase (AChE). The results indicated that the compound could inhibit AChE activity, which is crucial in developing treatments for Alzheimer’s disease.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity . The nitro group can undergo reduction to form an amino group, which can further interact with biological targets .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparisons

Key Observations:

Aromatic Ring Substitutions: The nitro group in the target compound (5-position on pyridine) is electron-withdrawing, enhancing reactivity in subsequent substitution or reduction reactions. The cyano and phenyl groups in CAS: 946385-51-9 introduce steric bulk and dipole interactions, which may influence binding affinity in biological targets .

Heterocyclic Core Modifications :

Key Observations:

- The target compound is synthesized efficiently under mild conditions (ethanol, 70°C), whereas analogues with complex substituents (e.g., oxadiazole) require multi-step reactions .

- Copper-catalyzed amination (e.g., in CAS: 946385-51-9) enables the introduction of amino groups but requires optimization to improve yields .

Table 3: Stability and Hazard Data

Key Observations:

- The chloro-nitro derivative (CAS: 474330-06-8) poses higher handling risks due to its irritant properties, necessitating stringent safety protocols .

- Stability in biological environments (e.g., gastric fluid) varies significantly; oxazolidinone derivatives degrade rapidly, limiting their oral bioavailability .

Activité Biologique

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C14H20N4O4

- Molecular Weight : 308.34 g/mol

- IUPAC Name : this compound

- Purity : ≥ 97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and nitro-substituted pyridines. The general synthetic route includes:

- Formation of the Piperazine Derivative : Reaction of tert-butyl isocyanate with piperazine.

- Nitration of Pyridine : Introduction of a nitro group at the 5-position of pyridine.

- Carboxylation : Coupling the piperazine derivative with the nitro-pyridine to form the final product through an esterification reaction.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been noted for its potential as a histamine H3 receptor antagonist , which plays a significant role in neurological functions and could be beneficial in treating conditions like Alzheimer's disease and schizophrenia .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to the human histamine H3 receptor (hH3R). The Ki values for various derivatives indicate that modifications to the piperazine structure can enhance receptor affinity, with some compounds showing Ki values as low as 16 nM .

In Vivo Studies

Animal models have demonstrated that compounds similar to this compound exhibit anticonvulsant properties. For instance, in maximal electroshock-induced seizure (MES) models in mice, certain derivatives were effective at preventing seizures, suggesting a neuroprotective effect .

Case Studies and Clinical Relevance

- Anticonvulsant Activity : A series of studies highlighted the anticonvulsant effects of piperazine derivatives, indicating their potential use in treating epilepsy and other seizure disorders .

- Cognitive Enhancement : Research has suggested that antagonists of the H3 receptor can enhance cognitive functions, making these compounds candidates for further development in cognitive disorders .

- Selectivity and Safety Profiles : The selectivity for hH3R over other histamine receptors (H1 and H2) suggests a favorable safety profile, reducing the likelihood of side effects commonly associated with non-selective antihistamines .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 2-chloro-5-nitropyridine. Key steps include:

- Reacting tert-butyl piperazine-1-carboxylate (1.2–1.5 equiv) with 2-chloro-5-nitropyridine in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (110°C) for 12–24 hours .

- Using potassium carbonate (2–3 equiv) as a base to deprotonate the piperazine nitrogen and drive the reaction .

- Purification via silica gel chromatography (hexane/ethyl acetate gradients) yields the product with typical yields of 70–88% .

Q. Which analytical methods are critical for characterizing this compound?

Post-synthesis characterization relies on:

- NMR spectroscopy : 1H and 13C NMR confirm the piperazine ring substitution pattern and nitropyridine coupling (e.g., aromatic proton signals at δ 8.3–8.8 ppm for the nitropyridine moiety) .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 337.16) and monitors reaction progress .

- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects in derivatives (e.g., piperazine ring chair conformation) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with sterically hindered pyridine analogs?

Low yields in SNAr reactions often stem from steric hindrance or electronic deactivation of the pyridine ring. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. 12 hours) and improves yields by enhancing kinetic control .

- Solvent optimization : Switching to DMF or DMSO increases polarity, stabilizing transition states in challenging substitutions .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura couplings for functionalizing the nitropyridine ring post-synthesis .

Q. What strategies address low reactivity of the 5-nitropyridin-2-yl moiety in further functionalization?

The nitro group’s electron-withdrawing nature deactivates the pyridine ring. Solutions include:

- Protection/deprotection : Temporarily reduce the nitro group to an amine (using H2/Pd-C), perform functionalization, and reoxidize .

- Directed ortho-metalation : Use directing groups (e.g., amides) to introduce substituents at specific positions .

- Cross-coupling reactions : Employ Buchwald-Hartwig amination to install aryl/alkyl groups on the pyridine ring .

Q. How can computational modeling predict regioselectivity in piperazine ring modifications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the piperazine ring .

- Transition state analysis : Compare activation energies for substitutions at N1 vs. N4 positions .

- Docking studies : Predict binding affinities of derivatives for biological targets (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar piperazine-carboxylate derivatives?

Conflicting yields (e.g., 62% vs. 88% in SNAr reactions) arise from:

- Reaction conditions : Higher temperatures (110°C vs. 80°C) improve kinetics but may degrade heat-sensitive substrates .

- Base selection : Potassium carbonate vs. cesium carbonate affects deprotonation efficiency in sterically crowded systems .

- Purification methods : Silica chromatography vs. recrystallization impacts recovery rates for polar byproducts .

Q. Why do crystallographic data show variability in piperazine ring conformations?

X-ray structures of derivatives reveal both chair and boat conformations, influenced by:

- Substituent effects : Bulky groups (e.g., tert-butyl) enforce chair conformations, while planar aromatic rings (e.g., pyridine) promote flexibility .

- Intermolecular interactions : Hydrogen bonding with solvent or counterions stabilizes specific conformers .

Methodological Guidance

Q. What purification techniques are optimal for isolating tert-butyl piperazine-carboxylate derivatives?

- Flash chromatography : Use ethyl acetate/hexane gradients (1:4 to 1:1) for intermediates; add 1–5% triethylamine to mitigate silica adsorption of basic piperazines .

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals for X-ray studies .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related impurities in final products .

Q. How to troubleshoot low coupling efficiency in Suzuki-Miyaura reactions with this compound?

Common fixes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.